2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact withalpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Compounds with similar structures have been shown to exhibitalpha1-adrenergic affinity . This suggests that 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine may interact with its targets, possibly leading to changes in cellular signaling and function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it’s plausible that this compound could influence these pathways and their downstream effects.
Pharmacokinetics
Structurally similar compounds have been studied for their adme properties . These studies can provide insights into the potential pharmacokinetic profile of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological conditions.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethan-1-amine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific structure, which allows it to selectively activate certain ion channels. This selective activation is not commonly observed in other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(15(13)3)20-9-11-21(12-10-20)17-18-8-7-14(2)19-17/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTVKFZOINMTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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